N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide
Description
N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide is a heterocyclic acetamide derivative featuring:
- A 4-bromophenyl group linked via an acetamide bridge.
- A fused thiadiazolo[2,3-c][1,2,4]triazin-4-one core with a methyl substituent at position 3.
- A thioether linkage connecting the acetamide to the heterocyclic system.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5O2S2/c1-7-11(21)19-12(17-16-7)23-13(18-19)22-6-10(20)15-9-4-2-8(14)3-5-9/h2-5H,6H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAKKXJZTTVOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on various research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Bromophenyl Group : Contributes to the lipophilicity and potential interactions with biological targets.
- Thiadiazole and Triazinone Moieties : Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
The molecular formula is with a molecular weight of approximately 353.22 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of thiadiazoles and triazines possess notable antimicrobial properties. For instance:
- In vitro Studies : The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects comparable to established antibiotics.
Anticancer Properties
The compound's anticancer potential has been investigated through several studies:
- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound induces apoptosis. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties:
- DPPH Assay : The free radical scavenging activity was evaluated using the DPPH method, showing a strong ability to neutralize free radicals.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide against clinical isolates. Results indicated:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: Anticancer Mechanism
In a study published in Cancer Letters, researchers examined the effects of this compound on MCF-7 cells. Key findings included:
- Induction of apoptosis confirmed by flow cytometry.
- Upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2).
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against a range of pathogens. Studies have shown that derivatives of thiadiazole compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Studies:
- A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide against Staphylococcus aureus and Escherichia coli. Results indicated a marked inhibition of bacterial growth, suggesting potential use in treating bacterial infections .
Anticancer Properties
Emerging research highlights the compound's potential as an anticancer agent. The structural features of thiadiazole derivatives suggest they may interfere with cancer cell proliferation and induce apoptosis.
Research Findings:
- In vitro studies have shown that thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. These studies reported IC50 values indicating effective cytotoxicity .
Drug Design and Development
The unique structural characteristics of this compound make it a valuable candidate in drug design. Its ability to interact with biological targets can be exploited to develop new therapeutic agents.
Applications in Drug Discovery:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Halogenated Aryl Groups
Key Observations :
- Bromine vs.
- Positional Effects : The 4-bromophenyl group in the target compound could exhibit distinct electronic effects compared to the 3-bromophenyl or dichlorophenyl analogs, influencing binding affinity in biological systems.
Heterocyclic Core Modifications
Key Observations :
- Triazine vs. Triazole Cores : The thiadiazolotriazin system in the target compound offers a larger conjugated system compared to triazoles, which may enhance stability or electronic delocalization .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazolotriazine core. For example, halogenated intermediates (e.g., 4-bromophenyl derivatives) are coupled with thioacetamide moieties via nucleophilic substitution or thiourea cyclization. Key steps include:
- Thiadiazolotriazine core synthesis : Cyclocondensation of thiosemicarbazides with α-ketoesters or α-haloketones under acidic or basic conditions .
- Thioether linkage formation : Reaction of a thiol-containing intermediate (e.g., 2-mercapto-thiadiazolotriazine) with bromoacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
- Purification via column chromatography or recrystallization to isolate the final product.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the thiadiazolotriazine core, thioacetamide linkage, and substituents (e.g., 4-bromophenyl group). Discrepancies in chemical shifts may indicate tautomerism or impurities .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Antioxidant activity : Assess via DPPH radical scavenging or FRAP assays .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, flow chemistry setups enhance reproducibility and reduce side reactions in multi-step syntheses .
- In-situ monitoring : Techniques like HPLC or Raman spectroscopy track intermediate formation and adjust parameters dynamically .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while EtOH/H₂O mixtures enhance crystallization .
Q. What computational approaches elucidate electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks. B3LYP/6-31G(d) is standard for optimizing geometry and analyzing charge distribution .
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize antimicrobial activity .
- Molecular dynamics (MD) : Study stability in aqueous environments or lipid bilayers to assess pharmacokinetic potential .
Q. How does structural modification impact bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies :
- Thiadiazolotriazine core : Methyl substitution at position 3 enhances metabolic stability, while bromine at position 4 increases lipophilicity .
- Thioacetamide linker : Replacing sulfur with oxygen reduces antibacterial efficacy, indicating the thioether’s role in target binding .
- 4-Bromophenyl group : Fluorine or methoxy substituents at the para position alter membrane permeability and cytotoxicity profiles .
Q. What crystallographic insights reveal intermolecular interactions?
- Methodological Answer :
- X-ray diffraction : Resolve hydrogen bonds (e.g., N-H···O=C between acetamide and triazine moieties) and π-π stacking (e.g., between aromatic rings). These interactions influence solubility and crystal packing .
- Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., Br···H contacts contribute ~12% to the surface) .
Contradictions and Limitations in Current Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
